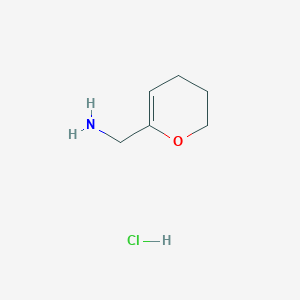
(3,4-dihydro-2H-pyran-6-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-dihydro-2H-pyran-6-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H11NO·HCl. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydro-2H-pyran-6-yl)methanamine hydrochloride typically involves the reaction of 3,4-dihydro-2H-pyran with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,4-dihydro-2H-pyran+methanamine+HCl→(3,4-dihydro-2H-pyran-6-yl)methanamine hydrochloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as mixing, heating, and purification through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(3,4-dihydro-2H-pyran-6-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
(3,4-dihydro-2H-pyran-6-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-dihydro-2H-pyran-6-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific biological pathway involved. The exact molecular targets and pathways can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(3,6-dihydro-2H-pyran-2-yl)methanamine hydrochloride: This compound has a similar structure but differs in the position of the methanamine group.
3,4-Dihydro-2H-pyran-2-methanol: This compound has a hydroxymethyl group instead of a methanamine group.
Uniqueness
(3,4-dihydro-2H-pyran-6-yl)methanamine hydrochloride is unique due to its specific structure and the position of the methanamine group, which can influence its reactivity and interactions in chemical and biological systems.
Properties
Molecular Formula |
C6H12ClNO |
|---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyran-6-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c7-5-6-3-1-2-4-8-6;/h3H,1-2,4-5,7H2;1H |
InChI Key |
IWHAANHGOLOLAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(OC1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[11,14-dihydroxy-10,13-dimethyl-12-oxo-17-(6-oxopyran-3-yl)-2,3,4,5,6,7,8,9,11,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12306087.png)
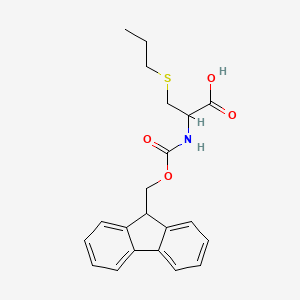
![[(4-Methoxy-6-methyl-2,5-dihydro-1,3,5-triazin-2-ylidene)amino]methanol](/img/structure/B12306097.png)
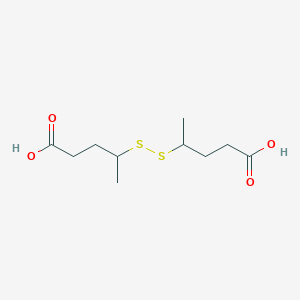
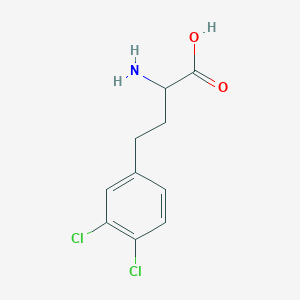

![(R)-a-(Fmoc-amino)-[1,1'-biphenyl]-3-propanoic acid](/img/structure/B12306124.png)
![1-[1-(4-chloro-2-methoxyphenyl)-5-fluorospiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,1'-cyclopropane]-2-yl]ethanone](/img/structure/B12306135.png)
![2-[3,5-Dihydroxy-2-(hydroxymethyl)-6-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12306141.png)
![Dichloro(1,3-di-i-propylphenylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr](/img/structure/B12306143.png)
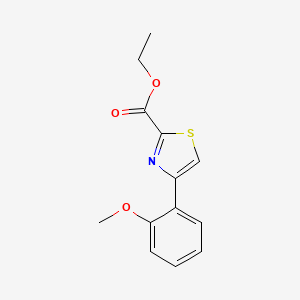


![N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl]imidazole-4-carboxamide](/img/structure/B12306179.png)
